molecular formula C7H6ClIN2 B11848200 4-chloro-3-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

4-chloro-3-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B11848200
M. Wt: 280.49 g/mol
InChI Key: BXWDUACUMPTQLL-UHFFFAOYSA-N
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Description

4-Chloro-3-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of chlorine and iodine substituents on the pyrrolo[2,3-b]pyridine core. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine typically involves halogenation reactions. One common method involves the reaction of 4-chloro-1H-pyrrolo[2,3-b]pyridine with iodine in the presence of a suitable oxidizing agent such as N-iodosuccinimide (NIS) in a solvent like dimethylformamide (DMF) at room temperature . The reaction proceeds smoothly to yield the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time to ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is unique due to its specific halogenation pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and iodine atoms allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug design .

Properties

Molecular Formula

C7H6ClIN2

Molecular Weight

280.49 g/mol

IUPAC Name

4-chloro-3-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C7H6ClIN2/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-2,5H,3H2,(H,10,11)

InChI Key

BXWDUACUMPTQLL-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C=CN=C2N1)Cl)I

Origin of Product

United States

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